REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[C:21]([CH3:25])=[CH:20][CH2:19][CH2:18]2.[H][H]>C1COCC1>[CH3:13][O:14][C:15]1[CH:16]=[C:17]2[C:22](=[CH:23][CH:24]=1)[CH:21]([CH3:25])[CH2:20][CH2:19][CH2:18]2
|
Name
|
(S,S)-ethylene-1,2
|
Quantity
|
0.0592 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (S)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.122 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
0.378 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCC=C(C2=CC1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was degassed by exposure to vacuum (2 x ~10 sec)
|
Type
|
CUSTOM
|
Details
|
The flask was sealed
|
Type
|
CUSTOM
|
Details
|
the solution moved into a dry box
|
Type
|
CUSTOM
|
Details
|
transferred to a Parr® high pressure reaction vessel
|
Type
|
ADDITION
|
Details
|
containing a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The pressure vessel was sealed
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath at 68° C
|
Type
|
STIRRING
|
Details
|
to stir for 132 h
|
Duration
|
132 h
|
Type
|
TEMPERATURE
|
Details
|
The vessel was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
by partitioning between diethyl ether hexane (1/4) and water
|
Type
|
CUSTOM
|
Details
|
separating the layers
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on 50 mL silica gel
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.54 mmol | |
AMOUNT: MASS | 0.268 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |